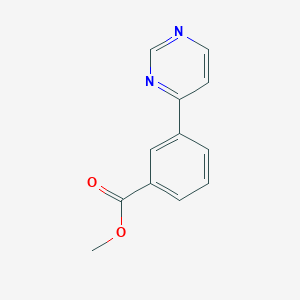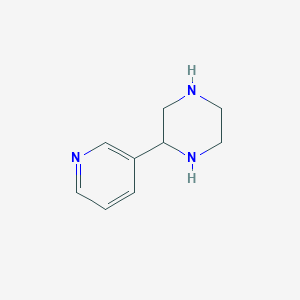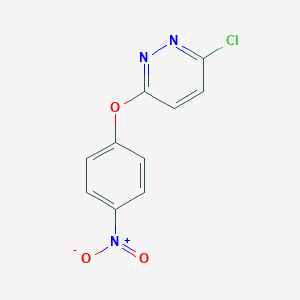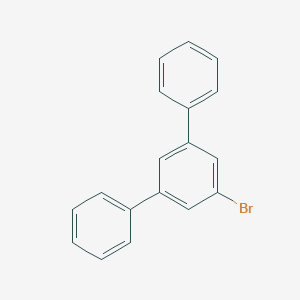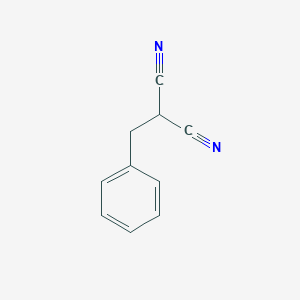
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate, also known as BTBP, is a chelating agent that has been widely used in scientific research applications. It is a white, crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane. BTBP has been shown to have a high affinity for actinide ions, making it useful in the separation and purification of nuclear waste.
Mecanismo De Acción
The mechanism of action of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate involves the formation of a complex between the chelating agent and the actinide ion. The complexation process involves the coordination of the actinide ion with the oxygen atoms in the carbonyl groups of the Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate molecule. The resulting complex is highly stable and can be easily separated from other ions in the sample.
Efectos Bioquímicos Y Fisiológicos
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantages of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in lab experiments are its high selectivity and affinity for actinide ions, which allows for the separation and purification of these ions from complex mixtures. However, the main limitation of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
Future research on Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate could focus on the development of new methods for the synthesis and purification of the chelating agent. Additionally, studies could be conducted to investigate the potential use of Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in other scientific research applications, such as the separation and analysis of other metal ions. Finally, research could be conducted to investigate the potential environmental and health impacts of using Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate in nuclear waste management.
Aplicaciones Científicas De Investigación
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been extensively used in scientific research for the separation and purification of actinide ions from nuclear waste. It has also been used in the development of new methods for the detection and analysis of actinide ions in environmental and biological samples. Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate has been shown to have a high selectivity and affinity for actinide ions, making it a useful tool for the separation and analysis of these ions.
Propiedades
Número CAS |
15781-74-5 |
|---|---|
Nombre del producto |
Bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
Fórmula molecular |
C22H12Cl6O4 |
Peso molecular |
553 g/mol |
Nombre IUPAC |
bis(2,4,6-trichlorophenyl) 2-benzylpropanedioate |
InChI |
InChI=1S/C22H12Cl6O4/c23-12-7-15(25)19(16(26)8-12)31-21(29)14(6-11-4-2-1-3-5-11)22(30)32-20-17(27)9-13(24)10-18(20)28/h1-5,7-10,14H,6H2 |
Clave InChI |
RNBMJSSNLLUUNZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)C(=O)OC3=C(C=C(C=C3Cl)Cl)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


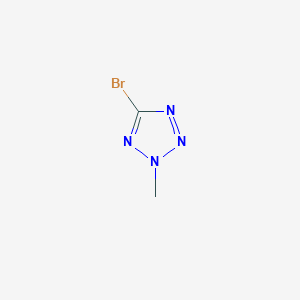
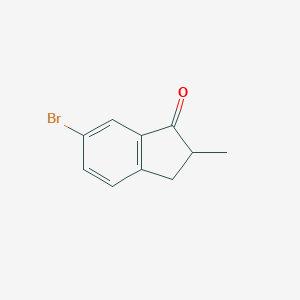
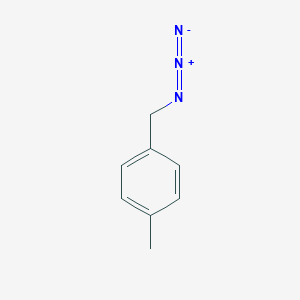
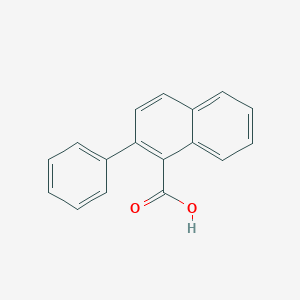
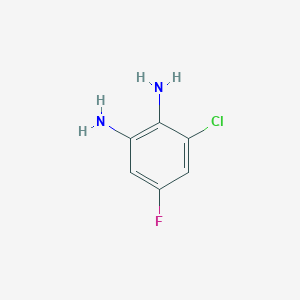
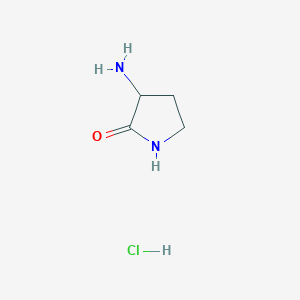

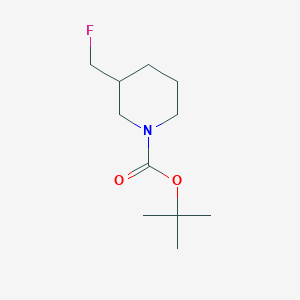
![3,4-Dihydro-9-[(benzyl)amino]-1(2H)-acridinone](/img/structure/B177398.png)
